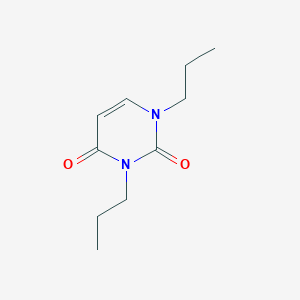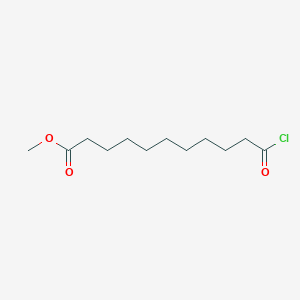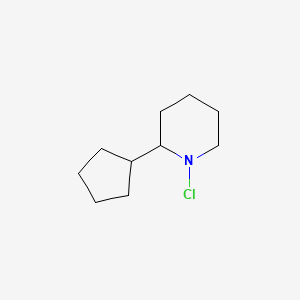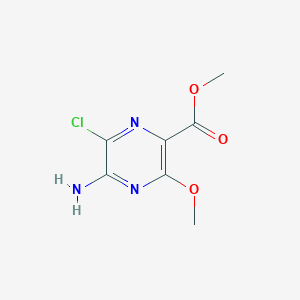![molecular formula C27H42N2O B14614186 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine CAS No. 57202-61-6](/img/structure/B14614186.png)
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine is a chemical compound with the molecular formula C₂₇H₄₂N₂O and a molecular mass of approximately 410.635 Da This compound is characterized by its pyrimidine core substituted with a decyl group at the 5-position and a 4-(heptyloxy)phenyl group at the 2-position
Vorbereitungsmethoden
The synthesis of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of the decyl and heptyloxyphenyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can engage in hydrogen bonding and π-π interactions, while the decyl and heptyloxyphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can be compared with other pyrimidine derivatives, such as:
5-Decyl-2-phenylpyrimidine: Lacks the heptyloxy group, resulting in different physical and chemical properties.
2-[4-(Heptyloxy)phenyl]-5-methylpyrimidine: Contains a methyl group instead of a decyl group, affecting its hydrophobicity and reactivity.
5-Decyl-2-[4-(methoxy)phenyl]-pyrimidine: The methoxy group alters the compound’s electronic properties and reactivity compared to the heptyloxy group.
Eigenschaften
CAS-Nummer |
57202-61-6 |
|---|---|
Molekularformel |
C27H42N2O |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
5-decyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-10-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI-Schlüssel |
DTSRROCOSYSCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)



![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)

![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
